

physical and chemical properties of 4'-propylacetophenone

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Compound of Interest

Compound Name: 1-(4-Propylphenyl)ethan-1-one

Cat. No.: B124536

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An In-depth Technical Guide to 4'-Propylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4'-propylacetophenone. The information is curated for professionals in research and development, with a focus on data accuracy and experimental context.

Chemical Identity

4'-Propylacetophenone, an aromatic ketone, is recognized by several identifiers across chemical databases and regulatory bodies.

Identifier	Value
IUPAC Name	1-(4-propylphenyl)ethanone[1][2]
CAS Number	2932-65-2[1][2][3][4]
Molecular Formula	C ₁₁ H ₁₄ O[1][2][3][4]
Molecular Weight	162.23 g/mol [1][3][4]
Synonyms	p-Propylacetophenone, 4-n-Propylacetophenone, 1-(4-Propylphenyl)ethan-1-one[1][2][4][5]

Physical Properties

The physical characteristics of 4'-propylacetophenone are summarized below. This compound is typically a liquid under standard conditions.

Property	Value	Source(s)
Appearance	Colorless to yellow liquid	[1][4][5]
Boiling Point	115 °C	[1]
Reduced Pressure Boiling Point	155-158 °C at 0.024 atm	[6]
Purity	≥ 95.0% (GC) to 99.0%	[1][5]
Storage Temperature	0-8 °C	[4]

Chemical Properties and Reactivity

4'-Propylacetophenone serves as a versatile intermediate in various organic syntheses.[4] Its reactivity is primarily centered around the ketone functional group and the aromatic ring.

- **Synthesis:** A common method for the synthesis of 4'-propylacetophenone is the Friedel-Crafts acylation of propylbenzene. This reaction typically involves treating propylbenzene

with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

- Applications: Due to its functional groups, it is a valuable building block in the production of more complex molecules. It is utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[4] Furthermore, it has applications in the field of organic electronics, where it can be incorporated into the fabrication of organic light-emitting diodes (OLEDs).[4] It is also used as an intermediate for liquid crystals.[5]

Experimental Protocols

Synthesis of 4'-Propylacetophenone via Friedel-Crafts Acylation

This protocol describes a general laboratory procedure for the synthesis of 4'-propylacetophenone.

Materials:

- Propylbenzene
- Acetyl chloride (or acetic anhydride)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
- Hydrochloric acid (aq., dilute)
- Sodium bicarbonate solution (aq., saturated)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Standard laboratory glassware for reflux and extraction

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
- **Catalyst Suspension:** Anhydrous aluminum chloride is suspended in the anhydrous solvent within the reaction flask and cooled in an ice bath.
- **Addition of Reactants:** Propylbenzene is added to the cooled suspension. Acetyl chloride is then added dropwise from the dropping funnel with continuous stirring. The temperature should be maintained near 0-5 °C during the addition.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period, typically 1-3 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** The reaction mixture is cooled in an ice bath and slowly quenched by the careful addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-propylacetophenone.

Below is a diagram illustrating the logical workflow for the synthesis of 4'-propylacetophenone.

```
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[label="Acetyl Chloride", fillcolor="#4285F4"]; AlCl3 [label="AlCl3 (Catalyst)",  
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Acylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Quenching [label="Quenching\n(Ice &  
HCl)", fillcolor="#34A853"]; Extraction [label="Extraction & Washing", fillcolor="#34A853"];
```

Purification [label="Purification\n(Distillation)", fillcolor="#34A853"]; FinalProduct [label="4'-Propylacetophenone", fillcolor="#4285F4", shape=box3d];

```
// Edges Propylbenzene -> ReactionMixture; AcetylChloride -> ReactionMixture; AlCl3 -> ReactionMixture [style=dashed, arrowhead=open, color="#202124"]; ReactionMixture -> Quenching [color="#202124"]; Quenching -> Extraction [color="#202124"]; Extraction -> Purification [color="#202124"]; Purification -> FinalProduct [color="#202124"]; }
```

Caption: Logical workflow for the synthesis of 4'-propylacetophenone.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 4'-propylacetophenone.

- Mass Spectrometry (Electron Ionization): The NIST Chemistry WebBook provides the mass spectrum for 4-n-propylacetophenone, which is a key resource for its identification.[2][7]
- Infrared (IR) Spectrum: The NIST database also contains the IR spectrum for this compound, allowing for the identification of its functional groups.[6][7]

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